Product packaging for 3-[4-(Trifluoromethyl)phenoxy]piperidine(Cat. No.:CAS No. 902836-91-3)

3-[4-(Trifluoromethyl)phenoxy]piperidine

Cat. No.: B1324897
CAS No.: 902836-91-3
M. Wt: 245.24 g/mol
InChI Key: ZTOREIFGFMIKJW-UHFFFAOYSA-N
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Description

3-[4-(Trifluoromethyl)phenoxy]piperidine is a useful research compound. Its molecular formula is C12H14F3NO and its molecular weight is 245.24 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14F3NO B1324897 3-[4-(Trifluoromethyl)phenoxy]piperidine CAS No. 902836-91-3

Properties

IUPAC Name

3-[4-(trifluoromethyl)phenoxy]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO/c13-12(14,15)9-3-5-10(6-4-9)17-11-2-1-7-16-8-11/h3-6,11,16H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOREIFGFMIKJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10639906
Record name 3-[4-(Trifluoromethyl)phenoxy]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10639906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902836-91-3
Record name 3-[4-(Trifluoromethyl)phenoxy]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10639906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Piperidine Scaffold: a Privileged Structure in Chemical Science

The piperidine (B6355638) ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone in contemporary chemical science, particularly in the realm of medicinal chemistry. Its prevalence in a vast number of natural products, pharmaceuticals, and agrochemicals underscores its significance. Piperidine derivatives are integral to over seventy commercialized drugs, showcasing a wide array of biological activities including but not limited to CNS modulation, antihistaminic effects, and anticancer properties.

The utility of the piperidine scaffold can be attributed to several key features:

Structural Versatility: The piperidine ring can be readily functionalized at various positions, allowing for the creation of diverse molecular architectures.

Physicochemical Properties: The nitrogen atom imparts basicity and can be protonated at physiological pH, influencing solubility and interactions with biological targets.

Conformational Rigidity: The chair-like conformation of the piperidine ring can provide a degree of pre-organization for binding to specific protein targets.

The introduction of chiral piperidine scaffolds can further enhance biological activity and selectivity, improve pharmacokinetic properties, and reduce toxicity. google.comdovepress.com The ability to modulate these properties makes the piperidine nucleus a highly sought-after component in the design of novel therapeutic agents. nih.govnih.gov

The Strategic Role of Trifluoromethyl Moieties in Molecular Design

The incorporation of a trifluoromethyl (-CF3) group into a molecule is a widely employed strategy in modern drug discovery to enhance a compound's pharmacological profile. google.comgoogle.com This small functional group can profoundly influence a molecule's physicochemical and biological properties in several ways:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, which can increase the half-life of a drug. google.com

Lipophilicity: The -CF3 group is highly lipophilic, which can improve a molecule's ability to cross cell membranes and the blood-brain barrier. google.commdpi.com

Electronic Effects: As a strong electron-withdrawing group, it can alter the acidity or basicity of nearby functional groups, thereby influencing molecular interactions and binding affinity. google.commdpi.com

Bioisosterism: The trifluoromethyl group can act as a bioisostere for other groups, such as a methyl or chloro group, allowing for the fine-tuning of steric and electronic properties to optimize biological activity. derpharmachemica.com

Notable drugs containing trifluoromethyl groups include the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex), highlighting the successful application of this moiety in pharmaceutical development. derpharmachemica.com

Advanced Spectroscopic and Analytical Characterization Techniques

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the purity assessment of pharmaceutical intermediates and active compounds, including derivatives of phenoxy piperidine (B6355638). This method is renowned for its high resolution, sensitivity, and accuracy in separating, identifying, and quantifying the individual components of a mixture. For a compound such as 3-[4-(Trifluoromethyl)phenoxy]piperidine, HPLC is instrumental in determining its purity profile by separating it from any starting materials, by-products, or degradation products.

The fundamental principle of HPLC involves the passage of a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. The separation is achieved based on the differential partitioning of the sample components between the stationary phase (the column packing) and the mobile phase (the liquid solvent).

While a specific, publicly available, validated HPLC method for this compound is not detailed in current literature, the analytical approach can be effectively illustrated by examining the methodology applied to structurally analogous compounds. A relevant example is the purity analysis of 4-(Diphenylmethoxy)piperidine Hydrochloride, a related phenoxy piperidine derivative. The data from such an analysis provides a clear framework for the type of conditions and results expected for the target compound. lgcstandards.com

In a typical Reverse-Phase HPLC (RP-HPLC) setup, which is commonly employed for compounds of this nature, a non-polar stationary phase is used in conjunction with a polar mobile phase. The separation of 4-(Diphenylmethoxy)piperidine Hydrochloride was achieved using a C18 column, a common choice for RP-HPLC due to its hydrophobic nature. lgcstandards.com A gradient elution was employed, where the composition of the mobile phase is varied over time to achieve optimal separation.

The detailed research findings from the analysis of 4-(Diphenylmethoxy)piperidine Hydrochloride are summarized in the tables below. A Diode Array Detector (DAD) was utilized for the detection of the analyte, with the primary wavelength set to 210 nm. The analysis confirmed the purity of the compound to be 99.7%. lgcstandards.com The main peak for the compound was observed at a retention time of 6.03 minutes under the specified conditions. lgcstandards.com

The following data tables outline the chromatographic conditions and the results from the purity assessment of this analogous compound.

Table 1: HPLC Chromatographic Conditions for a Related Phenoxy Piperidine Derivative

Parameter Description
Instrument High-Performance Liquid Chromatograph
Column Hypersil Gold C18 (150 x 4.6 mm, 5 µm) lgcstandards.com
Mobile Phase A Water with 0.1% H₃PO₄ lgcstandards.com
Mobile Phase B Acetonitrile with 0.1% H₃PO₄ lgcstandards.com
Gradient 0-7 min (70% A / 30% B), 7-15 min (to 40% A / 60% B), 15-20 min (to 70% A / 30% B), 20-30 min (70% A / 30% B) lgcstandards.com
Flow Rate 1.0 mL/min lgcstandards.com
Column Temperature 40 °C lgcstandards.com
Detector Diode Array Detector (DAD) at 210 nm lgcstandards.com
Injection Volume 4.00 µL lgcstandards.com

| Sample Concentration | 0.120 mg/mL in Acetonitrile/Water (50/50 v/v) lgcstandards.com |

Table 2: Purity Assessment Results for a Related Phenoxy Piperidine Derivative

Parameter Result
Retention Time 6.03 min lgcstandards.com
Peak Area 4083208 lgcstandards.com
Purity (Area %) 100.00% (of detected peaks) lgcstandards.com

| Assay "as is" | 99.7% lgcstandards.com |

This detailed analytical method for a closely related phenoxy piperidine derivative underscores the capability of HPLC to provide precise and reliable purity data. A similar, appropriately validated method would be essential for the quality control of this compound in any research or production setting.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine molecular geometry, energy, and various electronic properties.

Ab initio (from first principles) methods derive information solely from theoretical principles without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. While computationally intensive, higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, build upon the HF method to incorporate electron correlation, providing more accurate energy and property predictions. For a molecule like 3-[4-(Trifluoromethyl)phenoxy]piperidine, these methods could be used to obtain a highly accurate optimized geometry and electronic energy, serving as a benchmark for other computational techniques.

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic energy based on the electron density rather than the complex many-electron wavefunction. The choice of the exchange-correlation functional and basis set is critical for obtaining reliable results.

A typical DFT study of this compound would involve geometry optimization using a hybrid functional like B3LYP combined with a Pople-style basis set such as 6-311++G(d,p). Such calculations yield a wealth of information, including optimized bond lengths, bond angles, dihedral angles, and electronic properties. tandfonline.comnih.govresearchgate.net Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Calculated PropertyIllustrative ValueSignificance
Total Energy (Hartree)-975.45Thermodynamic stability of the molecule.
HOMO Energy (eV)-7.2Energy of the outermost electron orbital; relates to ionization potential.
LUMO Energy (eV)-0.8Energy of the lowest empty orbital; relates to electron affinity.
HOMO-LUMO Gap (eV)6.4Indicates chemical reactivity and electronic excitation energy.
Dipole Moment (Debye)3.5Measures the overall polarity of the molecule.

Table 1: Representative theoretical data for this compound, as would be calculated using DFT (e.g., B3LYP/6-311++G(d,p)). These values are illustrative and based on typical results for similar molecules.

Semi-empirical methods simplify quantum mechanical calculations by using parameters derived from experimental data to approximate certain integrals. Methods like AM1, PM3, and the more recent PM7 are significantly faster than ab initio or DFT methods, making them suitable for preliminary calculations on large molecules or for high-throughput screening. While less accurate, they can provide useful initial geometries for higher-level optimizations and qualitative insights into molecular properties.

Molecular Modeling and Simulation

Molecular modeling focuses on the three-dimensional structure and conformational dynamics of molecules, which are critical for understanding their interactions with biological targets.

The piperidine (B6355638) ring exists predominantly in a chair conformation to minimize angular and torsional strain. nih.gov For 3-substituted piperidines like the title compound, the 3-[4-(Trifluoromethyl)phenoxy] substituent can adopt either an axial or an equatorial position. The relative stability of these two conformers is determined by a balance of steric and electronic effects.

Equatorial Conformer: Generally, bulky substituents prefer the equatorial position to minimize 1,3-diaxial steric interactions with the axial hydrogens on the ring. acs.org

Axial Conformer: In some cases, electrostatic interactions, such as those between a polar substituent and the protonated nitrogen in piperidinium (B107235) salts, can stabilize the axial conformer. nih.gov

Computational methods, particularly DFT, are used to calculate the ground-state energies of both the axial and equatorial conformers. The energy difference (ΔG) between them indicates the conformational preference. For this compound, the bulky phenoxy group is strongly expected to favor the equatorial position in the neutral state.

ConformerRelative Energy (kcal/mol)Predicted Population (%) at 298 K
Equatorial0.00>99%
Axial~2.5 - 3.5<1%

Table 2: Illustrative conformational energy analysis for the 3-[4-(Trifluoromethyl)phenoxy] substituent on the piperidine ring. The equatorial conformer is expected to be significantly more stable.

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MESP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values.

For this compound, the MESP map would highlight:

Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They would be localized on the electronegative oxygen atom of the ether linkage, the nitrogen atom of the piperidine ring, and, to a lesser extent, the fluorine atoms of the trifluoromethyl group. researchgate.netvaia.com

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The most positive region would be around the hydrogen atom attached to the piperidine nitrogen (N-H). walisongo.ac.id

Neutral Regions (Green): These areas, typically the carbon backbone of the aromatic and piperidine rings, have an intermediate electrostatic potential.

The strong electron-withdrawing nature of the trifluoromethyl group deactivates the attached benzene (B151609) ring, making the electrostatic potential on the aromatic ring less negative than on an unsubstituted phenoxy group. vaia.com This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and receptor binding. researchgate.net

Calculation of Physicochemical Descriptors

Physicochemical descriptors are computationally derived values that quantify various properties of a molecule, which are crucial in medicinal chemistry for predicting its pharmacokinetic profile (absorption, distribution, metabolism, and excretion; ADME). Key descriptors for this compound include the Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP).

The Topological Polar Surface Area (TPSA) is a descriptor that correlates with the hydrogen bonding potential of a molecule and is a good predictor of its transport properties, such as intestinal absorption and blood-brain barrier penetration. It is calculated by summing the surface contributions of polar atoms (typically oxygen and nitrogen) in a molecule. For this compound, the presence of the piperidine nitrogen and the ether oxygen atoms are the primary contributors to its TPSA value.

The partition coefficient (LogP) is a measure of a molecule's lipophilicity, or its preference for a lipid-like environment versus an aqueous one. This descriptor is critical for predicting how a compound will distribute itself within the body and its ability to cross cell membranes. A variety of computational models exist to estimate LogP values, with XLogP3 being a widely used atomistic method. The trifluoromethyl group significantly influences the lipophilicity of the molecule.

Calculated values for these descriptors provide foundational knowledge for drug design, helping to assess the "drug-likeness" of a compound.

Physicochemical DescriptorCalculated Value
Topological Polar Surface Area (TPSA)21.26 Ų
LogP (XLogP3-AA)3.2

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to describe the electronic properties of molecules and predict their reactivity. The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity.

While specific DFT calculations for this compound are not extensively reported in publicly available literature, the principles of FMO analysis can be described. Such studies would typically involve quantum chemical calculations to determine the energies and spatial distributions of these frontier orbitals.

The HOMO is the outermost orbital containing electrons and acts as an electron donor. The energy of the HOMO is related to the ionization potential of the molecule; a higher HOMO energy indicates a greater propensity to donate electrons. In this compound, the electron density of the HOMO is expected to be localized primarily on the more electron-rich portions of the molecule, such as the phenoxy and piperidine rings.

The LUMO is the innermost orbital that is vacant of electrons and can act as an electron acceptor. The energy of the LUMO is related to the electron affinity of the molecule; a lower LUMO energy suggests a greater ability to accept electrons. The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring is expected to lower the energy of the LUMO, influencing the molecule's ability to participate in charge-transfer interactions. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.

In Silico Prediction of Molecular Interactions and Potential Biological Targets

In silico methods, such as molecular docking and pharmacophore modeling, are employed to predict how a small molecule might interact with biological macromolecules, primarily proteins. These computational techniques can help to identify potential biological targets and elucidate the molecular basis of a compound's activity.

For this compound, specific in silico target prediction studies are not widely published. However, the structural motifs present in the molecule, namely the piperidine ring and the trifluoromethylphenoxy group, are found in numerous biologically active compounds. Computational screening of this compound against libraries of known protein structures could reveal potential binding partners.

Such studies would typically involve:

Molecular Docking: A computational simulation that predicts the preferred orientation of the ligand (the compound) when bound to a target protein. The results are often scored based on the predicted binding affinity, providing a rank-ordering of potential targets.

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for biological activity. The pharmacophore of this compound could then be used to search databases of protein structures to find targets with complementary binding sites.

Given the prevalence of the piperidine scaffold in central nervous system (CNS) active agents, potential targets could include various receptors and transporters in the brain. The trifluoromethylphenyl moiety is also a common feature in ligands for a range of protein targets. Predictive studies would be essential to generate hypotheses about its biological function, guiding future experimental validation.

Structure Activity Relationship Sar Studies of Trifluoromethyl Phenoxy Piperidine Scaffolds Non Clinical

Impact of Trifluoromethyl Group Position and Analogue Variations on Activity

The trifluoromethyl (-CF3) group significantly influences a molecule's physicochemical properties, including lipophilicity, metabolic stability, and electronic character. Its position on the phenoxy ring is a critical determinant of biological activity.

Research indicates that the placement of the -CF3 group can drastically alter the binding affinity of these compounds for their biological targets. While the para-position (as in the parent compound) is common, studies on related scaffolds have shown that moving this group to the meta- or ortho-position can modulate potency and selectivity. For instance, in a series of inhibitors for a particular enzyme, a meta-trifluoromethyl substituent was found to be favorable for binding in a specific hydrophobic back pocket of the target protein. nih.gov

Replacing the 4-CF3 group with other substituents has been a key strategy to probe the electronic and steric requirements for activity. The strong electron-withdrawing nature of the -CF3 group often contributes to desired interactions, but bioisosteric replacement with groups like halogens (e.g., -Cl) or cyano (-CN) can help refine the electronic profile. However, such modifications can also impact other properties; for example, replacing a trifluoromethyl group with a chloro group has, in some series, led to a loss of binding affinity. Similarly, analogues with different fluorine substitutions, such as a 4-fluorophenoxy group, may exhibit altered affinity for targets like serotonin (B10506) transporters. The increased lipophilicity conferred by the -CF3 group can enhance central nervous system (CNS) penetration, a desirable trait for neurological targets.

Table 1: Influence of Trifluoromethyl Group Position and Analogues on Activity

Modification on Phenoxy RingGeneral Impact on ActivityRationale / Observation
4-CF3 (para)Often serves as a potent starting point.Provides a combination of high lipophilicity for membrane permeability and strong electron-withdrawing character.
3-CF3 (meta)Activity is highly target-dependent; can increase potency.May allow the -CF3 group to access different hydrophobic pockets within a binding site. nih.gov
2-CF3 (ortho)May decrease activity due to steric hindrance.The ortho-position can force a change in the conformation of the phenoxy ring relative to the piperidine (B6355638), disrupting optimal binding.
Replacement with -Cl or -FVariable; often reduces potency compared to -CF3. Halogens are also electron-withdrawing but have different steric and lipophilic profiles compared to the -CF3 group.
Replacement with -CH3Can decrease activity.A methyl group is lipophilic but electron-donating, which may be unfavorable for interactions that rely on the electron-deficient nature of the fluorinated ring.

Influence of Phenoxy Moiety Modifications on Biological Profiles

The phenoxy moiety is more than a simple linker; it is a key pharmacophoric element that actively participates in target binding. Modifications to the phenyl ring, beyond the trifluoromethyl group, and alterations to the ether linkage are critical for optimizing biological profiles.

Adding other substituents to the phenyl ring can enhance binding affinity and selectivity. For example, SAR studies on related scaffolds have shown that introducing small halogen or methyl groups at the ortho- or meta-positions of the terminal phenyl ring can improve affinity by approximately two-fold. biorxiv.org Conversely, introducing a methoxy (B1213986) group can sometimes decrease potency. biorxiv.org The nature and position of these secondary substituents can fine-tune van der Waals and electronic interactions within the target's binding pocket.

Replacing the entire phenyl ring with other aromatic or heteroaromatic systems is a common "scaffold hopping" strategy. However, this can be a high-risk, high-reward approach. In some related compound series, substituting the phenoxy group with various heterocyclic ethers resulted in a significant loss of binding affinity, highlighting the privileged nature of the phenoxy moiety for certain targets.

Table 2: Effect of Phenoxy Moiety Modifications

ModificationExampleGeneral Impact on Biological Profile
Additional Ring SubstitutionAddition of a 2-chloro or 3-methyl group to the 4-CF3-phenoxy ring.Can increase potency and/or selectivity by probing additional interactions in the binding site. biorxiv.org
Ether Linkage ModificationReplacing the ether oxygen (-O-) with a sulfur (-S-) or methylene (B1212753) (-CH2-).Often detrimental to activity, as the ether oxygen may act as a crucial hydrogen bond acceptor.
Phenyl Ring ReplacementReplacing the phenyl ring with pyridine (B92270) or thiophene.Can drastically alter activity; often leads to a decrease in affinity if the π-π stacking interactions of the phenyl ring are critical.

Role of Piperidine Ring Substitution Patterns and Stereochemistry

The piperidine ring is not merely a scaffold but a dynamic component whose substitutions and stereochemistry are paramount for activity. Its chair-like conformation orients the phenoxy group and any other substituents in specific spatial arrangements.

The nitrogen atom of the piperidine is a key site for modification. It is typically basic and exists in a protonated state at physiological pH, allowing for a strong ionic interaction with acidic residues (e.g., aspartate or glutamate) in a receptor. SAR studies often explore N-alkylation or N-acylation. While a free amine (N-H) can be crucial for activity in some cases, substitution with small alkyl groups (e.g., N-methyl) or a benzyl (B1604629) group can enhance potency for other targets. acs.org

Substitutions on the carbon atoms of the piperidine ring also play a significant role. Studies on various piperidine-containing molecules have shown that a 6-membered piperidine ring is often preferred over 5- or 7-membered rings for optimal activity. biorxiv.orgbiorxiv.org

Crucially, the attachment of the phenoxy group at the 3-position renders this carbon a stereocenter. The resulting (R) and (S) enantiomers can exhibit profound differences in biological activity, a phenomenon known as stereoselectivity. One enantiomer frequently fits much better into the chiral binding pocket of a protein target than the other, leading to a significant difference in potency. Therefore, the synthesis and evaluation of individual enantiomers are critical steps in the optimization process of these scaffolds.

Identification of Key Pharmacophoric Elements within the Scaffold

A pharmacophore model outlines the essential molecular features necessary for biological activity. For the 3-[4-(trifluoromethyl)phenoxy]piperidine scaffold, several key elements have been identified through SAR studies and computational modeling.

Aromatic/Hydrophobic Head Group : The 4-(trifluoromethyl)phenyl moiety serves as a critical hydrophobic region. nih.gov The trifluoromethyl group enhances lipophilicity and engages in specific interactions, while the phenyl ring often participates in π-π stacking or hydrophobic interactions with aromatic amino acid residues like tyrosine or phenylalanine in the binding site. biorxiv.org

Hydrogen Bond Acceptor : The ether oxygen atom is a potential hydrogen bond acceptor. This interaction can be crucial for anchoring the ligand in the correct orientation within the binding pocket.

Core Linker/Scaffold : The piperidine ring acts as a rigid linker that correctly positions the aromatic head group and the basic nitrogen atom. Its specific conformation is essential for maintaining the optimal distance and geometry between the other pharmacophoric features. nih.gov

Basic Nitrogen Center : The piperidine nitrogen is a basic center that is typically protonated at physiological pH. This positively charged ammonium (B1175870) group can form a strong ionic bond, or salt bridge, with a negatively charged amino acid residue (e.g., Asp, Glu) on the target protein, which is often a major contributor to binding affinity. acs.org

Molecular docking studies often visualize these interactions, confirming that the lipophilic phenyl ring extends into a hydrophobic cavity of the target, while the piperidine core resides within a central region, positioning the nitrogen for ionic bonding. nih.gov

Strategies for Potency and Selectivity Enhancement through Structural Optimization

Building upon SAR and pharmacophore analysis, medicinal chemists employ several strategies to enhance the potency and selectivity of compounds based on the this compound scaffold.

Stereochemical Control : The most effective initial strategy is often the synthesis and testing of individual (R) and (S) enantiomers. By identifying the more active enantiomer (the eutomer), potency can be significantly increased, and potential side effects from the less active enantiomer (the distomer) can be eliminated.

Piperidine Ring Functionalization : Introducing small substituents on the piperidine ring can improve pharmacokinetic properties or provide additional binding interactions. For example, adding a fluorine atom to the piperidine ring has been shown in some series to improve metabolic stability and oral bioavailability.

Fine-Tuning Aromatic Substituents : While the 4-CF3 group is often a good starting point, exploring alternative substitutions on the phenoxy ring can enhance selectivity. For example, if a primary target has a larger hydrophobic pocket than an off-target, replacing the -CF3 group with a bulkier lipophilic group might increase selectivity for the primary target.

Through a combination of these iterative optimization strategies, the generic this compound scaffold can be transformed into a highly potent and selective agent tailored for a specific biological target.

Mechanistic Investigations of Biological Interactions in Vitro & Non Clinical

Elucidation of Molecular Mechanisms of Action at the Cellular Level

In the context of cancer, piperidine (B6355638) derivatives have been developed as inhibitors of the Human Double Minute 2 (HDM2) protein's interaction with the p53 tumor suppressor. nih.govnih.gov The molecular mechanism of these inhibitors at the cellular level is the disruption of the HDM2-p53 protein-protein interaction. nih.gov This disruption prevents HDM2 from targeting p53 for proteasomal degradation. nih.gov Consequently, p53 accumulates in the cell, leading to the activation of its transcriptional and non-transcriptional activities, which can induce cell cycle arrest and apoptosis in tumor cells. nih.gov

In the central nervous system, piperidine-based compounds can act as antagonists at the histamine H3 receptor (H3R). nih.govacs.org As a presynaptic auto- and heteroreceptor, the H3R regulates the release of histamine and other key neurotransmitters. nih.govmdpi.comnih.gov Antagonism of H3R at the cellular level blocks this inhibitory function, thereby enhancing the release of neurotransmitters such as histamine, acetylcholine, and dopamine (B1211576) into the synaptic cleft. mdpi.com

Additionally, certain trifluoromethyl-substituted piperidone derivatives have been shown to inhibit the activation of NF-κB. nih.gov The cellular mechanism involves preventing the phosphorylation of p65 and IκBα, which are key steps in the NF-κB signaling pathway. nih.gov This inhibition can down-regulate inflammatory responses and promote apoptosis in cancer cells by modulating the expression of proteins like Bcl-2 and Bax. nih.gov

In Vitro Enzyme Interaction and Inhibition Studies

The trifluoromethyl and piperidine moieties are present in various compounds designed for enzyme inhibition. In vitro studies have demonstrated the potential for such scaffolds to interact with and inhibit several classes of enzymes.

A series of fluorine-substituted piperidine derivatives were evaluated for their inhibitory activity against α-glucosidase and cholinesterases (Acetylcholinesterase - AChE; Butyrylcholinesterase - BuChE). researchgate.netmdpi.com Kinetic studies revealed that some of these compounds acted as competitive or mixed-type inhibitors of these enzymes. researchgate.net Similarly, benzimidazole-based piperidine hybrids have shown moderate to good inhibitory activities against both AChE and BuChE. mdpi.com

In another study, novel phenoxy-(trifluoromethyl)pyridine-2-pyrrolidinone derivatives were synthesized and tested as inhibitors of protoporphyrinogen oxidase (PPO), an important enzyme in chlorophyll synthesis. nih.gov One of the lead compounds demonstrated potent PPO inhibition with a half-maximal inhibitory concentration (IC50) comparable to the commercial herbicide oxyfluorfen. nih.gov Molecular docking suggested that the compound competes with the natural substrate in the enzyme's active site. nih.gov

Furthermore, a class of trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones were found to be effective inhibitors of NF-κB activation, which is a key transcription factor rather than a classical enzyme, by preventing the phosphorylation of its components. nih.gov

Compound ClassTarget Enzyme/PathwayObserved ActivityReference
Fluorine-substituted piperidinesα-Glucosidase, AChECompetitive and mixed-type inhibition researchgate.net
Benzimidazole-piperidine hybridsAChE, BuChEIC50 values in the range of 19-42 µM mdpi.com
Phenoxy-(trifluoromethyl)pyridine-2-pyrrolidinonesProtoporphyrinogen Oxidase (PPO)IC50 = 0.041 mg/L nih.gov
Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidonesNF-κB ActivationInhibition of p65 and IκBα phosphorylation nih.gov

Receptor Binding and Modulation Studies (e.g., Histamine H3 Receptor, Mu Opioid Receptor, CFTR)

The phenoxypiperidine scaffold is a common feature in ligands designed to interact with various G protein-coupled receptors (GPCRs).

Histamine H3 Receptor (H3R) The piperidine moiety has been identified as a crucial structural feature for ligands targeting the histamine H3 receptor. nih.govacs.org Numerous piperidine derivatives have been synthesized and shown to possess high affinity for the H3R, often acting as antagonists or inverse agonists. nih.govacs.org For instance, a series of dual-target ligands incorporating a piperidine core showed high affinity for the human H3R, with Ki values in the low nanomolar range. nih.govacs.org Studies on related structures have also noted that electron-withdrawing substituents, such as a trifluoromethyl group, on a phenoxy ring can influence binding affinity at other targets like the serotonin (B10506) transporter when developing polypharmacological agents. nih.gov

Compound Class/ExampleReceptorBinding Affinity (Ki)Reference
Unsubstituted piperidine-based dual ligands (e.g., Compound 5)Human Histamine H3 Receptor6.2 nM acs.org
Unsubstituted piperidine-based dual ligands (e.g., Compound 6)Human Histamine H3 Receptor2.7 nM acs.org
Unsubstituted piperidine-based dual ligands (e.g., Compound 7)Human Histamine H3 Receptor5.2 nM acs.org

Mu Opioid Receptor Phenylpiperidine derivatives, such as fentanyl and its analogues, are well-known agonists of the mu-opioid receptor. nih.govnih.gov While structurally distinct from 3-phenoxypiperidines (lacking the ether linkage), these compounds establish the role of the piperidine ring in opioid receptor binding. Molecular dynamics simulations and mutagenesis studies have elucidated the binding mechanism, showing that the protonated amine of the piperidine ring forms a critical salt bridge with the Asp147 residue in the receptor's binding pocket. nih.gov Additional interactions, such as aromatic stacking between a phenethyl group and Trp293, further stabilize the binding. nih.gov

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is an anion channel, and modulator drugs aim to correct its function. frontiersin.orgnih.govcff.org These modulators are classified based on their mechanism, such as "correctors" that aid in protein folding and trafficking, and "potentiators" that improve the channel's opening probability at the cell surface. frontiersin.orgyoutube.com Currently, there is no available research from the provided search results linking 3-[4-(Trifluoromethyl)phenoxy]piperidine or closely related analogues to CFTR modulation.

Investigation of Interactions with Specific Biological Targets (e.g., HDM2)

A significant area of research for piperidine-containing molecules is the inhibition of the protein-protein interaction between the p53 tumor suppressor and its negative regulator, HDM2. nih.govnih.govresearchgate.net

Studies have led to the development of potent 3,3-disubstituted piperidine inhibitors. nih.govnih.gov Although these compounds are structurally different from the monosubstituted this compound, they share the piperidine core and, in some cases, a trifluoromethylphenyl group, which has been shown to be important for binding. nih.gov

X-ray crystallography has revealed that these piperidine inhibitors bind to the same pocket on the HDM2 surface that p53 occupies. nih.gov The binding is driven by hydrophobic interactions with three key subsites within this pocket, defined by the residues Phe-19, Trp-23, and Leu-26. nih.gov Specifically, the trifluoromethylphenyl group of a lead compound was observed to fit into the Trp-23 pocket, highlighting the importance of this moiety for potent inhibition. nih.gov The disruption of this interaction stabilizes p53, representing a key therapeutic strategy in oncology. nih.gov

Compound ID (from study)Biochemical Assay (FP IC50, µM)Cellular Assay (SJSA-1 IC50, µM)Reference
Compound 30.0631.1 nih.gov
Compound 60.0210.29 nih.gov
Compound 100.0090.14 nih.gov
FP = Fluorescence Polarization; SJSA-1 = Human osteosarcoma cell line with HDM2 amplification.

Derivatization and Analog Design Strategies

Functionalization at the Piperidine (B6355638) Nitrogen Atom

The secondary amine of the piperidine ring is a prime site for chemical modification, allowing for the introduction of a wide array of substituents that can modulate the compound's physicochemical properties, such as lipophilicity, basicity, and molecular weight. These changes, in turn, can influence pharmacokinetic parameters and target engagement. Common functionalization strategies include N-alkylation and N-arylation.

N-alkylation involves the introduction of various alkyl groups, which can range from simple methyl or ethyl groups to more complex chains or cyclic systems. For instance, attaching a 3-phenylpropyl group to the nitrogen of related piperazine (B1678402) structures has been a strategy in the design of dopamine (B1211576) transporter (DAT) ligands. nih.gov The N-indolylmethyl analogue in one series demonstrated the highest affinity, indicating that aromatic moieties appended via an alkyl linker can form favorable interactions within the target's binding site. nih.gov

N-arylation connects an aromatic or heteroaromatic ring directly to the piperidine nitrogen. This can be achieved through various coupling reactions. Such modifications can introduce specific electronic and steric properties, potentially leading to enhanced binding affinity or selectivity for a biological target. nih.gov The synthesis of N-aryl piperidine derivatives is a common strategy to explore interactions with hydrophobic pockets in target proteins. jocpr.comepo.org

Table 1: Examples of Functional Groups for Piperidine Nitrogen Derivatization

Modification Type Substituent Example Potential Impact on Properties
N-Alkylation Methyl, Ethyl Increased lipophilicity, potential for steric interactions.
Propylphenyl Enhanced binding affinity through additional aromatic interactions. nih.gov
Cyclopropylmethyl Introduction of rigidity and altered metabolic stability.
N-Arylation Phenyl Significant increase in steric bulk and lipophilicity. nih.gov
Pyridinyl Introduction of a hydrogen bond acceptor, modulation of pKa.
N-Acylation Benzoyl Formation of an amide, reducing basicity and adding a planar group.

Modifications to the Trifluoromethylphenyl Aromatic Ring

The 4-(trifluoromethyl)phenyl group is a critical pharmacophoric element. The trifluoromethyl (-CF3) group is a strong electron-withdrawing substituent that significantly impacts the electronic properties of the aromatic ring. mdpi.com It also enhances lipophilicity and can block metabolic oxidation at the para-position, thereby increasing the compound's metabolic stability. mdpi.com Modifications to this ring are performed to fine-tune these properties and explore the SAR.

Strategies include:

Positional Isomerism : Moving the trifluoromethyl group to the ortho or meta positions can drastically alter the molecule's conformation and electronic distribution, leading to changes in target affinity and selectivity.

Substitution : Introducing additional substituents on the aromatic ring, such as halogens (fluoro, chloro), small alkyl groups (methyl), or hydrogen bond donors/acceptors (hydroxyl, cyano), can probe for specific interactions within the receptor binding pocket. For example, in a series of 4,4‐difluoro‐3‐(phenoxymethyl)piperidine analogs, adding a second fluorine atom to the phenoxy ring to create a 3,4-difluorophenyl moiety resulted in the most potent compound in the series. nih.govchemrxiv.org Conversely, replacing the phenoxy group with heterocyclic ethers often leads to a significant loss of binding affinity. nih.gov

Table 2: Bioisosteric Replacements for the Trifluoromethyl Group

Bioisostere Rationale for Replacement
Pentafluorosulfanyl (SF5) Stronger electron-withdrawing nature, increased lipophilicity.
Cyano (CN) Similar size and linear geometry, electron-withdrawing properties. nih.gov
Trifluoromethoxy (OCF3) Also highly lipophilic and electron-withdrawing, but with different spatial and electronic effects due to the oxygen linker. beilstein-journals.org
Nitro (NO2) Strong electron-withdrawing group, though can be metabolically liable. nih.gov

Introduction of Bridging or Fused Ring Systems to the Piperidine Core

To reduce the conformational flexibility of the piperidine ring and present the pharmacophoric groups in a more defined spatial orientation, bridged or fused ring systems can be introduced. This strategy can lead to an increase in binding affinity by minimizing the entropic penalty of binding and locking the molecule into a bioactive conformation.

Bridged piperidines, such as diazabicyclo[3.2.1]octane or diazabicyclo[2.2.1]heptane systems, have been used to replace the piperazine moiety in dopamine transporter inhibitors. nih.gov These rigid scaffolds can enhance drug-like properties by increasing the molecule's three-dimensional character (sp3 character), which can improve solubility and reduce lipophilicity. nih.gov The introduction of one- or two-carbon bridges provides a systematic way to control the conformation of the piperidine ring. nih.gov Fusing a cyclopropane (B1198618) ring to the piperidine core is another method to create rigid, 3-substituted analogues. nih.govresearchgate.net

Design of Conformationally Constrained Analogues

The design of conformationally constrained analogues is a key strategy in medicinal chemistry to improve potency, selectivity, and metabolic stability. This approach is closely related to the introduction of bridged and fused rings but also encompasses other techniques. By restricting the molecule's ability to adopt various conformations, it is possible to favor the specific geometry required for optimal interaction with the biological target. researchgate.net

For example, N-substituted cis-4a-(3-hydroxyphenyl)-8a-methyloctahydroisoquinolines have been synthesized as conformationally constrained analogues of flexible (3-hydroxyphenyl)piperidine antagonists. researchgate.net The fused ring system limits the possible orientations of the aryl substituent. Similarly, incorporating the piperidine into a larger, more rigid scaffold can lock the relative positions of the key phenoxy and nitrogen pharmacophores. The goal is to mimic the bioactive conformation of the parent molecule while reducing flexibility. mdpi.com

Synthesis of Deuterated Analogues for Isotopic Labeling Studies

Isotopic labeling, particularly with deuterium (B1214612) (²H), is a powerful tool in drug development. nih.gov The synthesis of deuterated analogues of 3-[4-(trifluoromethyl)phenoxy]piperidine serves two primary purposes: use in metabolic studies and the potential for creating improved drugs through the "deuterium effect."

In metabolic studies, a deuterated compound can be used as an internal standard for quantitative mass spectrometry analysis or to trace the metabolic fate of the drug. nih.gov By observing the mass shifts in metabolites, researchers can identify sites of metabolic transformation. osti.gov

Advanced Applications of 3 4 Trifluoromethyl Phenoxy Piperidine in Chemical Research Non Pharmaceutical

The chemical scaffold of 3-[4-(trifluoromethyl)phenoxy]piperidine, which combines a piperidine (B6355638) ring, a phenoxy ether linkage, and a trifluoromethyl group, holds significant interest for various applications beyond the pharmaceutical industry. The unique properties conferred by the trifluoromethyl moiety, such as high thermal stability, lipophilicity, and metabolic resistance, make this compound and its derivatives valuable subjects of investigation in diverse fields of chemical research.

Future Research Directions and Emerging Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of piperidine-containing molecules is a cornerstone of pharmaceutical chemistry. nih.govresearchgate.net Future research must prioritize the development of novel and sustainable, or "green," synthetic methodologies to produce 3-[4-(Trifluoromethyl)phenoxy]piperidine and its analogs. Traditional multi-step syntheses are often inefficient and generate significant chemical waste. Modern approaches can mitigate these issues, offering higher yields and a reduced environmental footprint.

Promising sustainable techniques applicable to this scaffold include:

Catalytic Hydrogenation: Recent advances in the palladium- or rhodium-catalyzed hydrogenation of readily available fluoropyridine precursors provide a direct and robust route to (multi)fluorinated piperidines. nih.govmdpi.comacs.org This method is often highly stereoselective and tolerant of various functional groups. mdpi.com

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, increase yields, and often allows for solvent-free conditions, aligning with the principles of green chemistry. rasayanjournal.co.inrsc.org

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, improved safety, and scalability. Adapting the synthesis of this compound to a flow process could enable more efficient and automated production.

Biocatalysis: Employing enzymes for specific transformations can provide unparalleled stereoselectivity under mild, aqueous conditions, representing a highly sustainable synthetic strategy. news-medical.net

A recent breakthrough strategy combining biocatalytic C-H oxidation with radical cross-coupling has demonstrated the ability to reduce complex piperidine (B6355638) syntheses from as many as 17 steps down to just 2-5, significantly improving efficiency and cost. news-medical.net Adopting such innovative and environmentally benign methods will be crucial for the future synthesis of this and related compounds. researchgate.netmdpi.comresearchgate.net

Comprehensive In Vitro Mechanistic Deconvolution Using Advanced Biophysical Techniques

A thorough understanding of the molecular mechanism of action (MoA) is critical for optimizing the therapeutic potential of any lead compound. Future research should employ a suite of advanced biophysical techniques to dissect the interactions between this compound and its biological targets at a molecular level. nih.gov These methods provide crucial data on binding affinity, kinetics, thermodynamics, and structural engagement, which are essential for rational drug design. nuvisan.comreactionbiology.com

Key biophysical techniques that should be utilized include:

TechniqueInformation GainedApplication in Drug Discovery
Surface Plasmon Resonance (SPR) Real-time binding kinetics (kon, koff) and affinity (KD).Provides detailed insight into the dynamics of the drug-target interaction, helping to distinguish between compounds with similar affinities but different residence times. reactionbiology.com
Isothermal Titration Calorimetry (ITC) Direct measurement of binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).Elucidates the driving forces behind the binding event (enthalpic vs. entropic), guiding lead optimization. nuvisan.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides atomic-level information on ligand binding sites, conformational changes, and binding dynamics.Identifies the specific amino acid residues involved in the interaction and can be used for fragment screening and validation. nuvisan.com
X-ray Crystallography High-resolution 3D structure of the ligand-target complex.Offers a detailed, static picture of the binding mode, revealing key interactions that can be targeted for potency and selectivity improvements. nih.gov
Thermal Shift Assays (TSA/DSF) Measures changes in protein thermal stability upon ligand binding.A valuable tool for primary screening and hit validation, confirming direct target engagement. nuvisan.com

By integrating these orthogonal methods, researchers can build a comprehensive profile of the compound's interaction with its target, facilitating a more informed and efficient optimization process. drugdiscoverychemistry.com

Expansion of the Structure-Activity Landscape through High-Throughput Synthesis and Screening

To fully explore the potential of the this compound scaffold, the structure-activity relationship (SAR) landscape must be systematically expanded. This involves the synthesis and biological evaluation of a large library of analogs to identify which structural modifications lead to improved potency, selectivity, and pharmacokinetic properties. nih.govfrontiersin.org

Future efforts should leverage high-throughput synthesis (HTS) to rapidly generate diverse chemical libraries. rsc.org Techniques such as multi-component reactions (MCRs), which can create complex molecules in a single step, are particularly well-suited for this purpose. nih.gov By systematically modifying different parts of the parent molecule, a comprehensive understanding of the SAR can be developed. eurekaselect.com

Table: Proposed Modifications for SAR Expansion

Molecular Region Rationale for Modification Potential Impact
Piperidine Ring Introduce substituents (e.g., methyl, hydroxyl) at different positions. Modulate pKa, conformation, and introduce new interaction vectors. eurekaselect.com
Phenoxy Linker Replace the ether oxygen with sulfur (thioether) or nitrogen (amine). Alter bond angles, flexibility, and hydrogen bonding capacity.
Trifluoromethyl Group Relocate to the ortho or meta positions; replace with other electron-withdrawing groups (e.g., -CN, -SO2CH3). Probe the importance of fluorine's position and electronic properties for target binding. mdpi.com

| Aromatic Ring | Replace the phenyl ring with other heterocycles (e.g., pyridine (B92270), pyrimidine). | Introduce new hydrogen bond donors/acceptors and alter solubility and metabolic profile. |

The resulting libraries of compounds would then be subjected to high-throughput screening against relevant biological targets. This systematic approach allows for the rapid identification of key structural motifs responsible for activity and provides a robust dataset for guiding further optimization. dndi.org

Exploration of Emerging Non-Traditional Applications in Chemical Technologies

While the primary focus for piperidine scaffolds is often in medicinal chemistry, their unique structural and electronic properties suggest potential for non-traditional applications. researchgate.net The presence of both a basic nitrogen atom and a trifluoromethyl group makes this compound an intriguing candidate for exploration in other areas of chemical technology. ijnrd.orgresearchgate.net

Future research avenues could include:

Organocatalysis: The piperidine moiety is a well-known basic catalyst. The influence of the trifluoromethylphenoxy group on its catalytic activity could be explored for novel organic transformations.

Materials Science: Fluorinated organic molecules are integral to the development of advanced materials, including polymers and liquid crystals, due to their unique properties like hydrophobicity and thermal stability. nih.gov This compound could serve as a valuable monomer or additive.

Chemical Probes: A well-characterized molecule can be functionalized with reporter tags (e.g., fluorescent dyes, biotin) to create chemical probes for studying biological systems, a field known as chemical biology.

Corrosion Inhibition: Some piperidine derivatives have been investigated for their ability to protect metal surfaces from corrosion, an application of significant industrial importance. ijnrd.org

Exploring these non-traditional roles would diversify the utility of this chemical scaffold beyond its conventional applications.

Integration of Advanced Computational Modeling for Predictive Chemical Design

Modern drug discovery and chemical design are increasingly driven by advanced computational modeling. nih.gov Integrating these in silico techniques is essential for accelerating the design-synthesize-test cycle. For this compound, computational chemistry can provide predictive insights to guide the synthesis of new, improved analogs, thereby saving considerable time and resources. schrodinger.comnist.gov

Key computational strategies to be integrated include:

Molecular Docking: This technique predicts the preferred orientation and binding affinity of the compound within the active site of a target protein. tandfonline.comresearchgate.net It can be used to screen virtual libraries of analogs before they are synthesized. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.gov A robust QSAR model can predict the activity of novel, unsynthesized analogs. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations model the movement of the compound and its target protein over time, providing a dynamic view of the binding event and assessing the stability of the interaction. researchgate.net

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of chemical features required for biological activity, which can then be used as a template to design new molecules with similar or enhanced properties.

By creating a feedback loop where computational predictions guide synthetic efforts and experimental results are used to refine the computational models, a highly efficient and predictive design engine can be established for optimizing the properties of the this compound scaffold.

Q & A

Q. What are the optimal synthetic routes for 3-[4-(Trifluoromethyl)phenoxy]piperidine, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or coupling reactions between a trifluoromethyl-substituted phenol derivative and a piperidine precursor. Hydrolysis under basic conditions (e.g., NaOH/KOH in solvents like DMF or THF) is critical for deprotection or intermediate conversion . Key variables include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may require post-reaction purification to remove residues .
  • Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .
  • Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems .

Q. How should researchers characterize the purity and structural integrity of this compound?

Combine spectroscopic and chromatographic methods:

  • NMR : 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., trifluoromethyl group at C4 of phenyl ring, piperidine oxygen linkage) .
  • HPLC/GC-MS : Quantify purity (>95% typical for research-grade material) and detect volatile byproducts .
  • Elemental analysis : Validate empirical formula (e.g., C12_{12}H14_{14}F3_3NO2_2) with <0.3% deviation from theoretical values .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Hazard mitigation : Use PPE (gloves, goggles) due to potential skin/eye irritation (H315/H319) and respiratory risks (H335) .
  • Storage : Keep in airtight containers under inert gas (N2_2/Ar) to prevent moisture absorption or oxidation .
  • Waste disposal : Neutralize acidic/basic residues before disposal in halogenated waste streams .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis or functionalization of this compound?

  • Reaction path prediction : Use density functional theory (DFT) to simulate transition states and identify energetically favorable pathways for trifluoromethyl group introduction .
  • Solvent effects : Molecular dynamics (MD) simulations can model solvent-solute interactions to optimize reaction media (e.g., dielectric constant tuning) .
  • Machine learning : Train models on existing piperidine reaction datasets to predict optimal catalysts or temperatures .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

  • Assay standardization : Control variables like cell line selection (e.g., HEK293 vs. CHO for receptor-binding studies) and solvent (DMSO concentration ≤0.1%) .
  • Meta-analysis : Cross-reference PubChem/ChemSpider data to identify outliers in IC50_{50} or Ki values .
  • Structural analogs : Compare with derivatives (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine) to isolate trifluoromethyl-phenoxy contributions .

Q. What strategies enhance the compound’s stability in aqueous media for pharmacological studies?

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) at the piperidine nitrogen to improve solubility and controlled release .
  • Microencapsulation : Use liposomal formulations to shield the trifluoromethyl group from hydrolysis .
  • pH optimization : Stabilize the compound in buffered solutions (pH 6–8) to minimize degradation .

Q. How does the trifluoromethyl-phenoxy moiety influence structure-activity relationships (SAR) in receptor-binding studies?

  • Electron-withdrawing effects : The -CF3_3 group increases aromatic ring electron deficiency, enhancing affinity for hydrophobic pockets in enzymes like monoamine oxidases .
  • Steric effects : Substituent orientation (para vs. meta) impacts steric hindrance; molecular docking can predict binding poses .
  • Comparative studies : Analogues with -OCH3_3 or -Cl substituents show reduced metabolic stability, highlighting -CF3_3’s advantage in resisting oxidation .

Q. Methodological Notes

  • Data validation : Cross-check experimental results with crystallographic data (e.g., Cambridge Structural Database) for bond-length/angle consistency .
  • Ethical compliance : Adhere to institutional guidelines for halogenated compound disposal and occupational exposure limits .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.